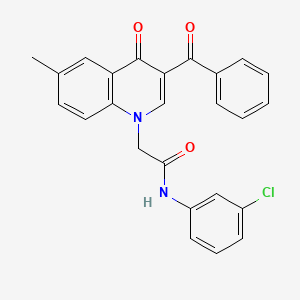![molecular formula C20H22N2O2S2 B2535415 2-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzothiazole CAS No. 391867-48-4](/img/structure/B2535415.png)
2-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a 3,5-dimethylpiperidine group, which is a type of secondary amine . The sulfonyl group attached to the phenyl ring is a common functional group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the phenyl ring are likely to be planar due to the conjugated pi system. The 3,5-dimethylpiperidine group could add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The benzothiazole ring might undergo electrophilic substitution reactions, while the sulfonyl group could potentially be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity and hence its solubility in polar solvents .科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : The compound is synthesized through various chemical reactions, emphasizing the importance of precise synthesis techniques for obtaining desired properties and activities (Khokra et al., 2019).
- Computational Studies : Computational analysis is utilized to predict interactions with biological targets and to assess binding affinities, which is crucial in understanding the compound’s potential applications (Lindgren et al., 2013).
Biological and Pharmacological Applications
- Anticonvulsant Activity : Research indicates significant anticonvulsant potential in specific derivatives, highlighting its possible use in treating seizure disorders (Khokra et al., 2019).
- Antimicrobial and Antifungal Properties : Several studies report on the antimicrobial and antifungal activities of derivatives, suggesting applications in combating various microbial and fungal infections (Łukowska-Chojnacka et al., 2016).
- Antitubercular Agents : Some derivatives demonstrate potent antitubercular properties, indicating potential in treating tuberculosis (Kumar et al., 2013).
Miscellaneous Applications
- Corrosion Inhibition : Studies have shown that certain derivatives can significantly inhibit corrosion, particularly in metal industries (Salarvand et al., 2017).
- Fluorescent Probes : The compound's derivatives are investigated for their fluorescent properties, which could be valuable in various spectroscopic applications (Bodke et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-14-11-15(2)13-22(12-14)26(23,24)17-9-7-16(8-10-17)20-21-18-5-3-4-6-19(18)25-20/h3-10,14-15H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUDRPDXYRKULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2535334.png)
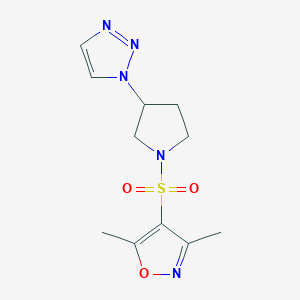

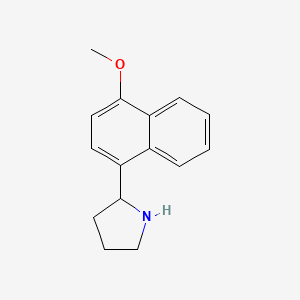
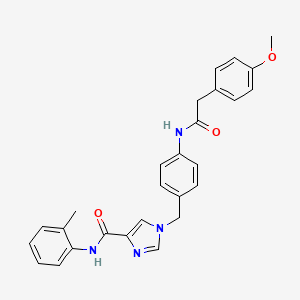
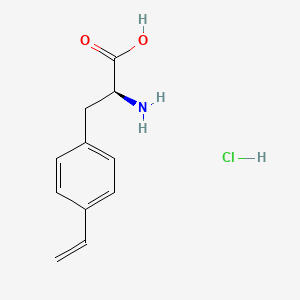
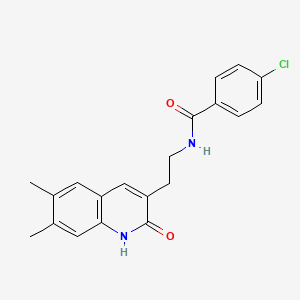
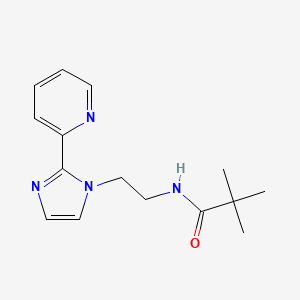
![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide](/img/structure/B2535347.png)



![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)
